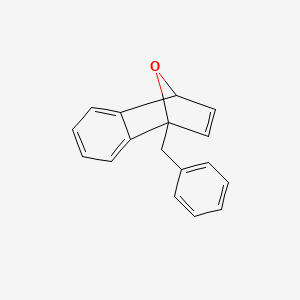
1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C17H16O It is a derivative of naphthalene, featuring a benzyl group and an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene typically involves the reaction of naphthalene derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH-) can replace the benzyl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of the corresponding dihydronaphthalene.
Substitution: Formation of hydroxylated naphthalene derivatives.
Applications De Recherche Scientifique
1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with various molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to biological effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: A simpler analog without the benzyl group.
1-Benzyl-1,4-dihydronicotinamide: A related compound with a similar benzyl group but different core structure.
Uniqueness
1-Benzyl-1,4-dihydro-1,4-epoxynaphthalene is unique due to the presence of both the benzyl group and the epoxide ring, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Numéro CAS |
61200-06-4 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-benzyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C17H14O/c1-2-6-13(7-3-1)12-17-11-10-16(18-17)14-8-4-5-9-15(14)17/h1-11,16H,12H2 |
Clé InChI |
IXFAPUHRBLIQQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC23C=CC(O2)C4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


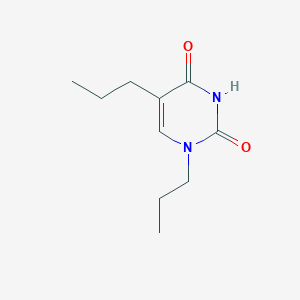
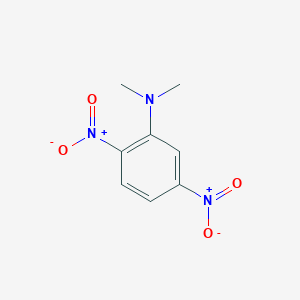
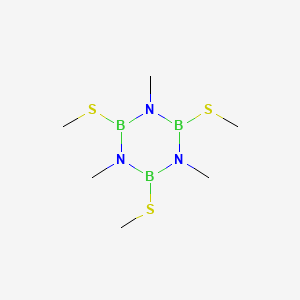
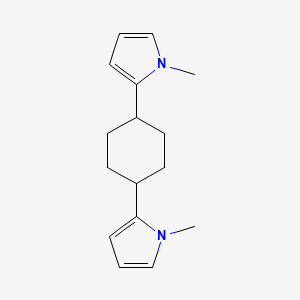
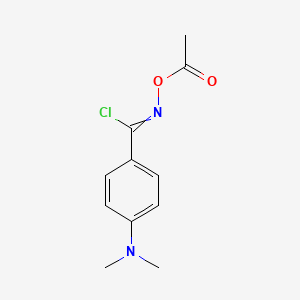
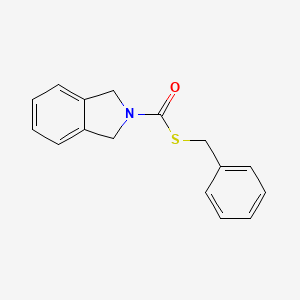

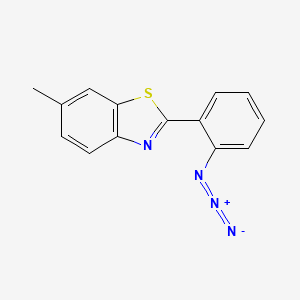
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)

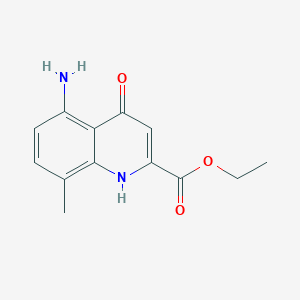
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)
